molecular formula C9H10ClNO2 B3013663 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride CAS No. 1909358-89-9

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Cat. No.: B3013663
CAS No.: 1909358-89-9
M. Wt: 199.63
InChI Key: YDNGUUQQCFHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a chemical compound intended for research and development applications. It features a pyridine ring, a common structural motif in medicinal chemistry known to contribute to biological activity . This compound is strictly for laboratory use. Research Applications This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyridine-containing structures are frequently explored in the development of novel therapeutic agents . Analogs of this compound, specifically (E)-3-(pyridin-3-yl)prop-2-enoic acid derivatives, have been investigated as key intermediates in the synthesis of potential Angiotensin II receptor antagonists, which are a target for cardiovascular diseases . Researchers utilize this chemical in hit-to-lead optimization, structure-activity relationship (SAR) studies, and for creating compound libraries for biological screening. Handling and Safety This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNGUUQQCFHXSY-GZOLSCHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CN=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-3-yl)prop-2-enoic acid with hydrochloric acid. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Features of Analogues
Compound Name Substituent Positions Molecular Formula Key Differences
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid HCl Pyridin-3-yl, 2-methyl C₉H₁₀ClNO₂ Reference compound
OKY-1581 4-(Pyridin-3-ylmethyl)phenyl C₁₆H₁₆N₂O₂ Phenyl spacer; no HCl salt
2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid HCl Pyridin-4-yl, 2-methyl C₉H₁₀ClNO₂ Pyridine N position (4 vs. 3)
(2E)-3-(3-Methylpyridin-2-yl)prop-2-enoic acid HCl 3-Methylpyridin-2-yl, 2-methyl C₉H₁₀ClNO₂ Methyl on pyridine ring; substituent at 2-position
Analysis
  • OKY-1581: This analogue, (E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid, shares the 2-methylpropenoic acid backbone but introduces a phenyl group linked to pyridin-3-yl via a methylene spacer. Unlike the target compound, OKY-1581 lacks a hydrochloride salt and was studied as a thromboxane A2 (TXA2) synthase inhibitor. However, its clinical development was discontinued due to adverse reactions .
  • Pyridin-4-yl vs. The 3-position nitrogen in the target compound may enhance binding to biological targets like enzymes or receptors compared to the 4-isomer .
Table 2: Comparative Properties
Property Target Compound OKY-1581 Pyridin-4-yl Isomer (2E)-3-(3-MePyridin-2-yl) Acid HCl
Solubility (H₂O) High (due to HCl salt) Moderate Moderate Low (due to methyl group)
Melting Point Not reported Not reported Not reported Not reported
Biological Activity Under investigation TXA2 synthase inhibitor Unreported Unreported
Synthetic Accessibility Commercially available Discontinued Limited suppliers Limited data
Key Observations
  • Solubility: The hydrochloride salt in the target compound enhances water solubility compared to non-ionic analogues like OKY-1581, facilitating formulation in aqueous systems .

Biological Activity

2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

The synthesis of this compound typically involves the reaction of 2-methyl-3-(pyridin-3-yl)prop-2-enoic acid with hydrochloric acid, often in methanol or ethanol under reflux conditions. This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms that involve interference with cellular processes or structures.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies show that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting specific signaling pathways involved in cell proliferation and survival. The exact mechanisms remain an area of active research but may involve the modulation of enzyme activities or receptor interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, potentially disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Lipophilicity : Its lipophilic nature facilitates cellular uptake, allowing it to exert effects within target cells effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochlorideStructureAntimicrobial, anticancer
2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochlorideStructureAntimicrobial
1-Furan-2-yl-3-pyridin-2-yl-propenoneStructureAnti-inflammatory

The positioning of the pyridine ring significantly influences the biological activity and chemical reactivity of these compounds. The specific substitution pattern on the pyridine ring in this compound enhances its interaction profile with biological macromolecules compared to its isomers.

Study on Antimicrobial Activity

In a recent study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential role as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride, and how can they be experimentally determined?

  • Methodology :

  • Molecular Weight : Calculate using the formula C9H10NO2HClC_9H_{10}NO_2 \cdot HCl (estimated 215.6 g/mol based on analogous compounds ).
  • Solubility : Perform saturation solubility studies in water, DMSO, and ethanol. Use UV-Vis spectroscopy or HPLC to quantify solubility (no data is available in evidence, so experimental validation is critical) .
  • Stability : Conduct accelerated stability testing under varying pH (1–13), temperatures (25°C–60°C), and humidity (40–80% RH). Monitor degradation via HPLC .

Q. What is a recommended synthetic route for this compound?

  • Methodology :

  • Step 1 : Synthesize the α,β-unsaturated ester via Knoevenagel condensation between pyridine-3-carbaldehyde and methyl acetoacetate.
  • Step 2 : Hydrolyze the ester to the free acid using NaOH, followed by HCl neutralization to form the hydrochloride salt.
  • Purification : Recrystallize from ethanol/water mixtures. Validate purity via HPLC (>95%) and 1H^1H-NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., δ 2.1 ppm for methyl group, δ 6.5–7.5 ppm for vinyl protons) .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak at m/z 215.6 (free acid) and 252.1 (hydrochloride) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can discrepancies in reported solubility or stability data be resolved?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., USP/Ph.Eur. guidelines for solubility testing).
  • Advanced Analytics : Use dynamic vapor sorption (DVS) to assess hygroscopicity and differential scanning calorimetry (DSC) to study thermal stability .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-Pyridylacetic acid hydrochloride, which has known solubility in polar solvents ).

Q. What strategies minimize by-product formation during synthesis?

  • Methodology :

  • Optimized Reaction Conditions : Use catalytic amounts of piperidine for Knoevenagel condensation to reduce side reactions. Monitor reaction progress via TLC .
  • Purification Techniques : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the target compound .
  • By-Product Analysis : Characterize impurities via LC-MS and adjust stoichiometry or temperature accordingly .

Q. How does the compound behave under physiological pH conditions, and what analytical methods are suitable for stability assessment?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Quantify degradation products using UPLC-MS/MS .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and degradation rate constants. Compare with analogs like 2-(Pyridin-3-yl)acetic acid, which shows stability in neutral pH .

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